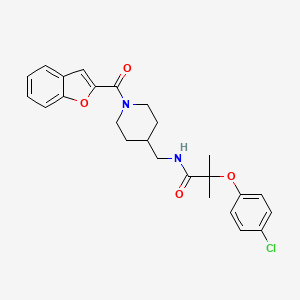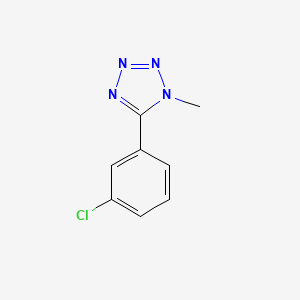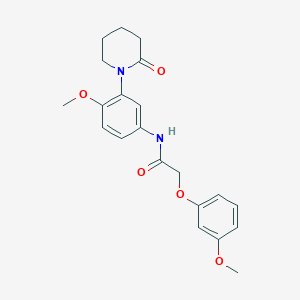
N-(4-甲氧基-3-(2-氧代哌啶-1-基)苯基)-2-(3-甲氧基苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of methoxy groups, a piperidinone ring, and a phenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
科学研究应用
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This high selectivity ensures that Apixaban specifically targets FXa, reducing the risk of off-target effects .
Biochemical Pathways
By inhibiting FXa, Apixaban interferes with the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot . FXa is responsible for converting prothrombin into thrombin, a key enzyme in clot formation . Therefore, Apixaban’s inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation and clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans, which suggests effective absorption and distribution within the body . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, drug-drug interactions could potentially affect its efficacy and safety profile . Apixaban has a low potential for such interactions . Additionally, factors such as renal function could impact the drug’s elimination and therefore its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide.
Coupling Reactions: The phenoxyacetamide moiety can be introduced through coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(phenoxy)acetamide
Uniqueness
The presence of both the piperidinone ring and the methoxy groups might confer unique biological activities or chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLKQKONGKMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
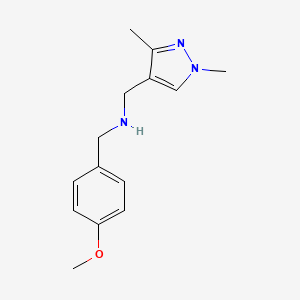
![3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2897416.png)
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide](/img/structure/B2897420.png)
![N-benzyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2897421.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2897424.png)
![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)
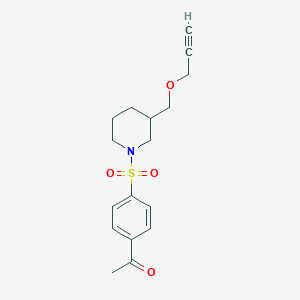

![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)
